

Application of 4-Ethyloctanoic Acid in Sensory Analysis: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-Ethyloctanoic acid

Cat. No.: B107198

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Introduction

4-Ethyloctanoic acid is a branched-chain fatty acid that plays a significant role in the sensory perception of various food products, most notably in sheep and goat milk and their derived products like cheese, as well as in meat.^{[1][2]} Its characteristic "goaty" and "muttony" aroma makes it a key compound of interest in flavor chemistry, food science, and sensory analysis.^[3] Understanding its sensory properties is crucial for product development, quality control, and in the study of off-flavors. This document provides detailed application notes and experimental protocols for the sensory analysis of **4-ethyloctanoic acid**.

Sensory Profile of 4-Ethyloctanoic Acid

4-Ethyloctanoic acid is characterized by a potent and distinct aroma profile. Its primary sensory descriptors include "goaty," "mutton-like," "fatty," and "waxy".^{[3][4]} It possesses a very low odor threshold, reported to be as low as 1.8 parts per billion (ppb), making it a powerful aroma compound even at trace concentrations.^[3] The sensory perception of **4-ethyloctanoic acid** can be influenced by its stereochemistry, with the (R)-(+)-enantiomer described as "fusty, goaty-muttony" and the (S)-(-)-enantiomer as "goaty, reminiscent of fresh goat's milk cheese".^[5]

Quantitative Data Summary

The concentration of **4-ethyloctanoic acid** can vary significantly depending on the food matrix. The following tables summarize reported concentrations and sensory panel data.

Table 1: Concentration of **4-Ethyloctanoic Acid** in Various Food Products

Food Product	Concentration Range (µg/g of fat)	Reference
Goat Milk	190 - 480	[1]
Goat Cheese	190 - 480	[1]
Sheep Milk	78 - 220	[1]
Sheep Cheese	78 - 220	[1]
Beef	Present, contributes to characteristic flavor	[2]
Lamb and Mutton	Contributes to characteristic odor	[6]

Table 2: Sensory Panel Evaluation of Goat Meat with Added 4-Methyloctanoic Acid*

Concentration of 4-Methyloctanoic Acid (mL in 25g meat)	Mean Desirability Score (8-point scale)
0 (Control)	5.23
0.02	3.92
0.05	3.69
0.07	3.62
0.10	4.15
0.20	3.31
0.50	3.23

*Data for 4-methyloctanoic acid, a structurally similar compound, is presented as a reference for sensory panel scoring methodology. An 8-point scale was used where 8 = desirable and 1 = undesirable.^[7]

Experimental Protocols

Detailed methodologies for key experiments in the sensory analysis of **4-ethyloctanoic acid** are provided below.

Protocol 1: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of **4-ethyloctanoic acid** in a specific food matrix.

Materials:

- Samples of the food matrix (e.g., milk, cheese, meat) with and without added **4-ethyloctanoic acid** at varying concentrations.
- Reference standards for aroma descriptors (e.g., goat cheese for "goaty," lanolin for "waxy").
- Sensory evaluation booths with controlled lighting and ventilation.
- Unstructured line scales (e.g., 15 cm) anchored with "low" and "high" intensity markers for each descriptor.
- Data collection software.

Procedure:

- Panelist Selection and Training:
 - Recruit 8-12 panelists based on their sensory acuity, ability to verbalize perceptions, and availability.^{[8][9]}
 - Conduct training sessions to familiarize panelists with the sensory attributes associated with **4-ethyloctanoic acid**.^[9]

- Develop a consensus vocabulary for the aroma and flavor descriptors (e.g., goaty, muttoney, waxy, cheesy, sour).
- Present reference standards to anchor the sensory terms.
- Sample Preparation and Presentation:
 - Prepare samples with known concentrations of **4-ethyloctanoic acid**, including a control with no added acid.
 - Present samples monadically in a randomized order to the panelists.
 - Samples should be served at a controlled temperature in identical, odor-free containers.
- Sensory Evaluation:
 - Panelists independently evaluate each sample and rate the intensity of each sensory attribute on the provided line scales.[\[8\]](#)
 - Panelists should rinse their palates with water and unsalted crackers between samples.
- Data Analysis:
 - Convert the line scale ratings to numerical data.
 - Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.
 - Visualize the results using spider web plots or bar charts.[\[8\]](#)

Protocol 2: Triangle Test for Difference Testing

Objective: To determine if a perceptible sensory difference exists between two samples (e.g., a standard product and one with potential **4-ethyloctanoic acid** contamination).

Materials:

- Two sets of samples to be compared (A and B).

- Sensory evaluation booths.
- Water and unsalted crackers for palate cleansing.

Procedure:

- Sample Preparation and Presentation:
 - For each panelist, present three coded samples: two of one type and one of another (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
 - The order of presentation should be randomized for each panelist.
- Sensory Evaluation:
 - Instruct panelists to taste the samples from left to right.
 - Ask panelists to identify the "odd" or "different" sample.
 - Panelists are required to make a choice, even if they are uncertain.
- Data Analysis:
 - Count the number of correct identifications.
 - Use a statistical table for triangle tests to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., $p < 0.05$).

Protocol 3: Odor Threshold Determination (Ascending Forced-Choice Method)

Objective: To determine the detection threshold of **4-ethyloctanoic acid** in a specific medium (e.g., water, deodorized oil).

Materials:

- A series of dilutions of **4-ethyloctanoic acid** in the desired medium, with concentrations increasing in a geometric progression.

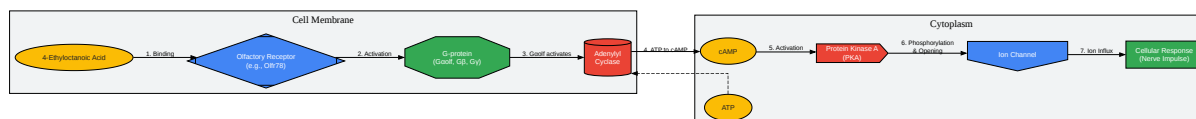
- Control medium (without **4-ethyloctanoic acid**).
- Odor-free sample containers.

Procedure:

- Sample Preparation and Presentation:
 - Prepare a series of sample sets. Each set consists of three samples: two are the control medium, and one contains a specific concentration of **4-ethyloctanoic acid**.
 - Present the sets to the panelist in order of increasing concentration.
- Sensory Evaluation:
 - The panelist is asked to identify the sample that is different in each set.
 - The threshold is defined as the lowest concentration at which the panelist correctly identifies the odd sample in a predetermined number of consecutive presentations (e.g., three times in a row).
- Data Analysis:
 - The geometric mean of the individual thresholds of the panelists is typically reported as the group threshold.

Visualizations

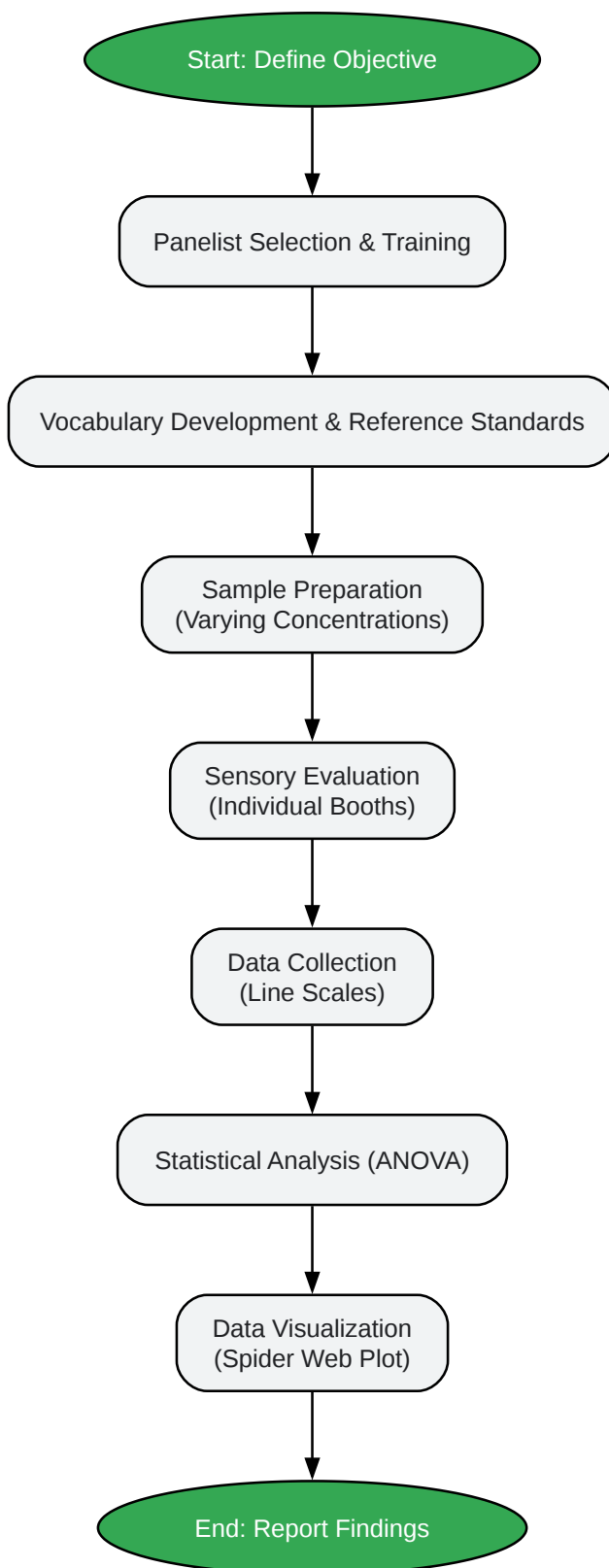
Olfactory Signaling Pathway for Short-Chain Fatty Acids



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Caption: Olfactory signal transduction pathway for **4-Ethylhexanoic acid**.

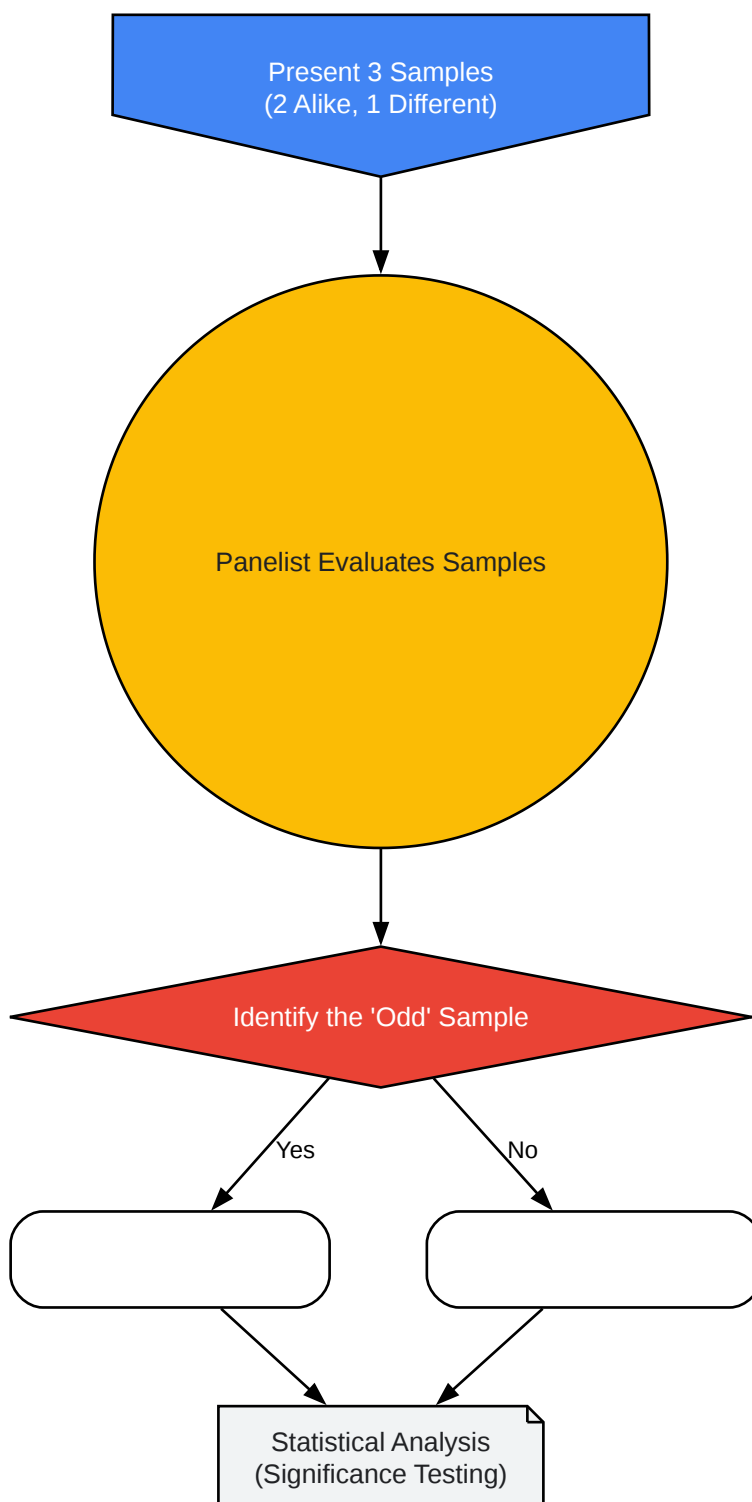
Experimental Workflow for Quantitative Descriptive Analysis (QDA)



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Caption: Workflow for Quantitative Descriptive Analysis.

Logical Relationship for Triangle Test



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Caption: Logical flow of a Triangle Test in sensory analysis.

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